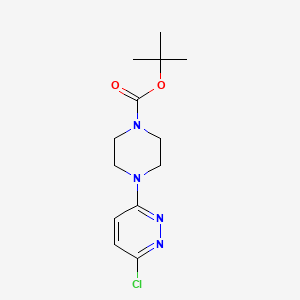

1-Boc-4-(6-chloropyridazin-3-yl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-5-4-10(14)15-16-11/h4-5H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXODQAAOQHDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620221 | |

| Record name | tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492431-11-5 | |

| Record name | tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 1-Boc-4-(6-chloropyridazin-3-yl)piperazine, a valuable intermediate in medicinal chemistry. This document outlines the requisite starting materials, a detailed experimental protocol, and the expected analytical data for the synthesized compound.

Overview of the Synthesis Pathway

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of 3,6-dichloropyridazine with 1-Boc-piperazine. The reaction is typically facilitated by a base in a suitable solvent.

Below is a diagram illustrating the logical workflow of the synthesis.

Caption: Logical workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3,6-Dichloropyridazine | 141-30-0 | C₄H₂Cl₂N₂ | 148.98 | 65-69 |

| 1-Boc-piperazine | 57260-71-6 | C₉H₁₈N₂O₂ | 186.25 | 43-47 |

Table 2: Synthesis Reaction and Product Characterization

| Parameter | Value |

| Product Name | tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate |

| CAS Number | 492431-11-5 |

| Molecular Formula | C₁₃H₁₉ClN₄O₂ |

| Molecular Weight ( g/mol ) | 298.77 |

| Appearance | Off-white solid[1] |

| Yield | 88%[1] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.00 (d, J = 9.6 Hz, 1H), 6.67 (d, J = 9.6 Hz, 1H), 3.47-3.26 (m, 8H), 1.25 (s, 9H)[1] |

| Mass Spectrometry (ESI) | m/z: 299.0 [M + H]⁺[1] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound.

3.1. Synthesis of tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate [1]

Materials:

-

3,6-Dichloropyridazine (57.3 g, 385 mmol)

-

N-Boc-piperazine (71.6 g, 385 mmol)

-

N,N-Diisopropylethylamine (66.9 mL, 385 mmol)

-

1,4-Dioxane (250 mL)

-

Ethyl acetate

-

10% Citric acid solution

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vessel, add 3,6-dichloropyridazine (57.3 g, 385 mmol) and N-Boc-piperazine (71.6 g, 385 mmol) in 1,4-dioxane (250 mL).

-

Add N,N-diisopropylethylamine (66.9 mL, 385 mmol) to the mixture.

-

Stir the reaction mixture at 80 °C overnight.

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Dissolve the concentrated residue in ethyl acetate (3 L).

-

Wash the organic layer sequentially with 10% citric acid solution, water, and saturated saline.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethyl acetate to yield tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate as an off-white solid (101 g, 88% yield).

Synthesis Pathway Diagram

The chemical transformation is depicted in the following reaction scheme.

Caption: Reaction scheme for the synthesis of this compound.

References

Technical Guide: Physicochemical Properties and Synthetic Utility of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Physicochemical Properties

1-Boc-4-(6-chloropyridazin-3-yl)piperazine, with the CAS Number 492431-11-5, is an off-white to light brown solid.[1] Its chemical structure is confirmed by spectroscopic data. The Boc-protecting group makes it a stable intermediate for further chemical modifications.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉ClN₄O₂ | - |

| Molecular Weight | 298.77 g/mol | Calculated |

| Appearance | Off-white to light brown solid | [1] |

| CAS Number | 492431-11-5 | [2] |

| 1H NMR (400 MHz, CDCl₃) | δ 1.25 (s, 9H), 3.26-3.47 (m, 8H), 6.67 (d, J=9.6 Hz, 1H), 7.00 (d, J=9.6 Hz, 1H) | [2] |

| Mass Spectrum (ESI) | m/z: 299.0 [M+H]⁺ | [2] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| LogP | Data not available | - |

Synthesis Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.[2]

Reactants:

-

3,6-dichloropyridazine

-

1-Boc-piperazine

-

N,N-Diisopropylethylamine (DIPEA)

-

1,4-Dioxane (solvent)

Procedure:

-

To a solution of 3,6-dichloropyridazine and 1-Boc-piperazine in 1,4-dioxane, N,N-diisopropylethylamine is added.

-

The reaction mixture is stirred at an elevated temperature (e.g., 80°C) overnight.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is dissolved in an organic solvent such as ethyl acetate and washed sequentially with aqueous citric acid, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by recrystallization from a suitable solvent like ethyl acetate to yield tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate as an off-white solid.[2]

Experimental Protocols for Physicochemical Properties

For properties where experimental data is not available, the following standard protocols can be employed.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a useful indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-2 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

The melting point is reported as the range T1-T2.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Vials or test tubes

-

Analytical balance

-

Vortex mixer or shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a vial.

-

The vial is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged or filtered to separate the undissolved solid.

-

An aliquot of the supernatant is carefully removed and diluted with a suitable solvent.

-

The concentration of the compound in the diluted solution is determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The solubility is calculated based on the concentration and the dilution factor.

Role in Drug Discovery: A Precursor to Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. The piperazine and chloropyridazine moieties are common scaffolds in compounds targeting protein kinases due to their ability to form key interactions within the ATP-binding pocket of these enzymes.

A prominent example of a drug class synthesized from similar building blocks is the Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, such as Palbociclib.[3][4][5] These drugs are used in the treatment of certain types of breast cancer.[5]

The CDK4/6 Signaling Pathway in Cancer

The CDK4/6 pathway plays a crucial role in cell cycle progression. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.

Pathway Description:

-

Mitogenic Signals: Growth factors bind to their receptors on the cell surface, initiating a signaling cascade.

-

Cyclin D Synthesis: This cascade leads to the synthesis of Cyclin D.

-

CDK4/6 Activation: Cyclin D binds to and activates CDK4 and CDK6.

-

Rb Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).

-

E2F Release: Phosphorylation of Rb causes it to release the E2F transcription factor.

-

Gene Transcription: E2F then translocates to the nucleus and initiates the transcription of genes required for the G1 to S phase transition of the cell cycle, leading to DNA replication and cell division.[3]

CDK4/6 inhibitors, synthesized using intermediates like this compound, block the phosphorylation of Rb, thereby preventing the release of E2F and halting the cell cycle in the G1 phase.[3] This mechanism of action is the basis for their anti-proliferative effects in cancer cells.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of targeted therapies. While a complete experimental physicochemical profile is not currently documented in publicly accessible literature, its known properties and established synthetic routes make it a valuable tool for medicinal chemists. Its utility in the synthesis of kinase inhibitors, particularly those targeting the CDK4/6 pathway, highlights its importance in the ongoing efforts to develop novel anticancer agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers working with this compound and in the broader field of kinase inhibitor drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-(6-CHLORO-PYRIDAZIN-3-YL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 492431-11-5 [chemicalbook.com]

- 3. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Boc-4-(6-chloropyridazin-3-yl)piperazine

Abstract: This technical guide provides a comprehensive overview of tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, a proposed synthetic protocol, and potential applications. The synthesis is based on the well-established nucleophilic aromatic substitution (SNAr) mechanism. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3] Its presence can enhance aqueous solubility, bioavailability, and target affinity.[1] When coupled with a pyridazine ring, another important pharmacophore known for its diverse biological activities, the resulting molecule becomes a valuable building block for creating novel therapeutic agents.

This guide focuses on the N-Boc protected derivative, 1-Boc-4-(6-chloropyridazin-3-yl)piperazine. The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization at the second nitrogen of the piperazine ring, making this compound a key intermediate for further chemical elaboration.

Chemical Structure and Properties

IUPAC Name: tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate

Chemical Structure:

(Image generated for illustrative purposes)

(Image generated for illustrative purposes)

Table 1: Physicochemical Data

| Property | Value (Predicted/Actual) | Starting Material: 1-Boc-piperazine | Starting Material: 3,6-Dichloropyridazine |

| CAS Number | Not Assigned | 57260-71-6 | 141-30-0 |

| Molecular Formula | C₁₃H₁₉ClN₄O₂ | C₉H₁₈N₂O₂ | C₄H₂Cl₂N₂ |

| Molecular Weight | 298.77 g/mol | 186.25 g/mol | 148.99 g/mol |

| Appearance | Predicted: White to off-white solid | White crystalline solid | White to light yellow crystalline powder |

| Melting Point | Predicted: >100 °C | 43-47 °C | 65-69 °C |

| Boiling Point | Predicted: >400 °C | 258 °C at 760 mmHg | 236 °C at 760 mmHg |

| Solubility | Soluble in organic solvents (DCM, Chloroform, DMSO) | Soluble in organic solvents | Soluble in organic solvents |

Note: Properties for the title compound are predicted based on its structure and data from similar compounds. Properties for starting materials are from established sources.

Proposed Synthesis and Experimental Protocol

The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. In this case, the secondary amine of 1-Boc-piperazine acts as the nucleophile, attacking the electron-deficient carbon of the 3,6-dichloropyridazine ring. The reaction is typically facilitated by a non-nucleophilic base to quench the HCl byproduct.

Reaction Scheme:

3,6-Dichloropyridazine + 1-Boc-piperazine → this compound

Detailed Experimental Protocol:

Objective: To synthesize tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate.

Materials:

-

3,6-Dichloropyridazine (1.0 eq)

-

1-Boc-piperazine (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser or heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dichloropyridazine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 10 mL per gram of dichloropyridazine).

-

Addition of Reagents: Add 1-Boc-piperazine (1.1 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq).

-

Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then heat to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: a. Cool the reaction mixture to room temperature. b. If a solid precipitate (inorganic salts) is present, filter the mixture. c. Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. d. Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove the solvent and residual salts. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound as a solid.

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

3,6-Dichloropyridazine is a hazardous substance; handle with care.

-

DMF is a reproductive toxin; avoid inhalation and skin contact.

Diagrams and Workflows

Synthetic Pathway:

Caption: Synthetic route to the title compound via SNAr reaction.

General Experimental Workflow:

Caption: A typical workflow for synthesis and purification.

Applications in Drug Discovery and Development

This compound is a versatile intermediate for the synthesis of more complex molecules for drug discovery. The remaining chlorine atom on the pyridazine ring can be displaced by another nucleophile in a subsequent SNAr reaction, or it can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The Boc-protecting group can be easily removed under acidic conditions to free the piperazine nitrogen for further derivatization, such as amidation or reductive amination.

This scaffold is of significant interest for developing inhibitors of various enzymes, particularly protein kinases, which are crucial targets in oncology. The piperazine-pyridazine core can effectively position substituents to interact with the ATP-binding site of kinases. Additionally, compounds containing this core structure are explored for their potential as CNS agents, antivirals, and anti-inflammatory drugs.[4][5] The structural features of this molecule provide a foundation for creating libraries of compounds for high-throughput screening and lead optimization campaigns.

References

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

starting materials for 1-Boc-4-(6-chloropyridazin-3-yl)piperazine synthesis

An In-depth Technical Guide on the Synthesis of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthesis Route: Nucleophilic Aromatic Substitution

The primary and most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of an electron-deficient heteroaromatic compound, 3,6-dichloropyridazine, with a nucleophile, 1-Boc-piperazine. The reaction selectively substitutes one of the chlorine atoms on the pyridazine ring.

The pyridazine ring is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. The reaction typically proceeds under basic conditions, either by using an excess of the piperazine reagent or by adding an external base to neutralize the hydrochloric acid formed as a byproduct.

Starting Material Profiles

A successful synthesis relies on the quality and properties of the starting materials. The table below summarizes the key reactants required for the synthesis of this compound.

| Starting Material | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | Heteroaromatic electrophile | |

| 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate) | C₉H₁₈N₂O₂ | 186.25 | Nucleophile |

Experimental Protocols

Detailed methodologies are crucial for the successful replication of a synthesis. Below are protocols for the synthesis of the target compound and its key starting material, 1-Boc-piperazine.

Protocol 1: Synthesis of this compound

This protocol is adapted from procedures involving the reaction of substituted pyridazines with piperazine derivatives.[1][2]

Materials:

-

3,6-Dichloropyridazine

-

1-Boc-piperazine (tert-butyl piperazine-1-carboxylate)

-

Potassium carbonate (K₂CO₃)

-

1-Methyl-2-pyrrolidinone (NMP) or Ethanol

-

Ethyl acetate (EtOAc)

-

Petroleum ether (PE)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 3,6-dichloropyridazine (1.0 eq), 1-Boc-piperazine (1.0 eq), and potassium carbonate (2.0 eq).

-

Add 1-Methyl-2-pyrrolidinone (NMP) to the mixture (approximately 10 mL per gram of 3-chloropyridazine).[2]

-

Heat the reaction mixture to 120 °C and stir for 16 hours.[2]

-

Alternatively, the reaction can be carried out in ethanol at reflux temperature for 4 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates upon cooling, it can be collected by vacuum filtration.

-

If no precipitate forms, the mixture can be purified directly by column chromatography on silica gel using a suitable eluent system, such as ethyl acetate/petroleum ether (1:20), to yield the final product, this compound, as a yellow oil.[2]

Protocol 2: Synthesis of 1-Boc-piperazine

1-Boc-piperazine is a crucial starting material that can be synthesized from piperazine.[3]

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol

-

Water

Procedure:

-

Dissolve piperazine (3.0 eq) in a mixture of methanol and water in a three-necked flask.

-

Stir the solution until the piperazine is completely dissolved.

-

Add di-tert-butyl dicarbonate (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.[3]

-

Monitor the reaction by Gas Chromatography (GC) to confirm the formation of the product and check for the presence of the di-substituted by-product (1,4-bis-Boc-piperazine).[3]

-

Upon completion, concentrate the reaction solution under reduced pressure to remove the solvents.

-

The crude product can then be purified by distillation under reduced pressure to obtain pure 1-Boc-piperazine.[3]

Quantitative Data Summary

The following table summarizes quantitative data from various synthetic approaches for similar compounds, providing a basis for comparison and optimization.

| Reactants | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| 3-Chloropyridazine, 1-Boc-piperazine | K₂CO₃ | NMP | 120 °C | 16 h | 31% | [2] |

| 3,6-Dichloropyridazine, 1-[3-(trifluoromethyl)phenyl]piperazine | None | Ethanol | Reflux | 4 h | 83% | [1] |

| 3,6-Dichloropyridazine, Piperazine | Excess Piperazine | Ethanol | Reflux | 4 h | ~85-95% | [4] |

| Piperazine, Di-tert-butyl dicarbonate | None | Methanol/Water | Room Temp | 2 h | 98.6% | [3] |

Visualizing the Synthesis

Diagrams of the reaction pathways provide a clear visual guide to the chemical transformations.

Caption: Main synthetic route to this compound.

Caption: Synthesis of the starting material, 1-Boc-piperazine.

References

The Versatile Building Block: A Technical Guide to 1-Boc-4-(6-chloropyridazin-3-yl)piperazine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. The strategic design of these inhibitors often relies on the use of versatile chemical scaffolds that can be readily modified to achieve high potency and selectivity. One such scaffold of growing importance is 1-Boc-4-(6-chloropyridazin-3-yl)piperazine. This technical guide provides an in-depth overview of its application as a building block in the synthesis of kinase inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Introduction to this compound

This compound is a bifunctional molecule that combines the key structural features of a piperazine ring and a chloropyridazine moiety. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine allows for controlled, stepwise reactions, making it an ideal starting material for creating diverse libraries of compounds. The chloropyridazine ring serves as a versatile anchor for introducing various substituents, often through nucleophilic substitution or cross-coupling reactions, to explore the chemical space around a target kinase.

Synthesis of this compound

The synthesis of the title compound is a straightforward procedure involving the nucleophilic substitution of 3,6-dichloropyridazine with N-Boc-piperazine.

Experimental Protocol:

To a solution of 3,6-dichloropyridazine (1.0 equivalent) in a suitable solvent such as 1,4-dioxane or ethanol, N-Boc-piperazine (1.0-1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) are added. The reaction mixture is heated to 80-100 °C and stirred overnight. After completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with an acidic solution (e.g., 10% citric acid), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Application in the Synthesis of Kinase Inhibitors

The 6-chloropyridazin-3-yl-piperazine core is a key pharmacophore in a number of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR and Tec family kinase (e.g., ITK, BTK) signaling pathways. The chlorine atom on the pyridazine ring is readily displaced by various nucleophiles or can participate in cross-coupling reactions, allowing for the introduction of diverse chemical moieties to optimize binding affinity and selectivity.

Synthesis of 3-oxo-2,3-dihydropyridazine Derivatives as ITK Inhibitors

Derivatives of 3-oxo-2,3-dihydropyridazine have been investigated as inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a key signaling molecule in T-cells. While not using this compound directly, the synthesis of these inhibitors often starts with a similar chloropyridazine core, demonstrating a relevant synthetic strategy. A common synthetic route involves a nucleophilic substitution followed by a Suzuki-Miyaura coupling.

General Synthetic Workflow:

Experimental Protocols:

-

Boc-Deprotection: The Boc-protected piperazine derivative is dissolved in a solvent like dichloromethane (DCM) and treated with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. The reaction is typically stirred at room temperature for a few hours. After completion, the solvent and excess acid are removed under reduced pressure to yield the deprotected piperazine salt.

-

Nucleophilic Substitution: The deprotected piperazine is reacted with a chloropyridazine derivative (e.g., 4-bromo-6-chloropyridazin-3(2H)-one) in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base such as DIPEA at room temperature.

-

Suzuki-Miyaura Coupling: The resulting intermediate is then coupled with a desired boronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃) in a solvent system like 1,4-dioxane and water. The reaction is heated to around 100 °C until completion.

Quantitative Data for Representative ITK Inhibitors:

| Compound | ITK IC₅₀ (µM) | BTK IC₅₀ (µM) | Cytotoxicity (Jurkat cells) IC₅₀ (µM) |

| 9 | 0.87 | >50 | 37.61 |

| 22 | 0.19 | Partial Inhibition | 11.17 |

| 23 | N/A | N/A | 5.15 |

Data sourced from a study on 3-oxo-2,3-dihydropyridazine derivatives.[1]

Synthesis of Imidazo[1,2-b]pyridazine Derivatives as PI3K/mTOR Dual Inhibitors

The imidazo[1,2-b]pyridazine scaffold is another important core structure for developing kinase inhibitors, particularly dual inhibitors of PI3K and mTOR. The synthesis of these compounds often involves building the imidazo[1,2-b]pyridazine core first, followed by functionalization. A key step can be the introduction of a piperazine moiety to a chlorinated precursor.

Quantitative Data for a Representative PI3K/mTOR Inhibitor:

| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |

| 42 | 0.06 | 3.12 |

Data from a study on Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives.[2]

Signaling Pathways

ITK Signaling Pathway

ITK plays a crucial role in T-cell receptor (TCR) signaling. Upon TCR activation, ITK is activated and phosphorylates phospholipase C-gamma 1 (PLCγ1), leading to downstream signaling events that are essential for T-cell activation and proliferation. Inhibiting ITK can therefore modulate T-cell responses, which is a therapeutic strategy for autoimmune diseases and T-cell malignancies.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common event in many cancers.[3] PI3K, upon activation by growth factor receptors, phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Akt then phosphorylates a range of downstream targets, including the mTOR complex 1 (mTORC1), leading to protein synthesis and cell growth. Dual inhibitors targeting both PI3K and mTOR can provide a more comprehensive blockade of this critical cancer-promoting pathway.

Conclusion

This compound and its related analogues are valuable and versatile building blocks for the synthesis of novel kinase inhibitors. The presence of a protected piperazine and a reactive chloropyridazine allows for the systematic exploration of structure-activity relationships, leading to the development of potent and selective inhibitors for key targets in oncology and immunology. The synthetic routes are generally robust and amenable to the creation of diverse chemical libraries. Further exploration of this scaffold is likely to yield a new generation of targeted therapeutics.

References

The Emergence of Pyridazinyl-Piperazine Derivatives as Targeted Kinase Inhibitors in Oncology

An In-depth Technical Guide on the Mechanism of Action, Quantitative Analysis, and Experimental Evaluation of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine Derivatives as Anticancer Agents.

Introduction

The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile starting point for the development of potent and selective kinase inhibitors. Derivatives from this class have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in cell cycle regulation and proliferation. This technical guide provides a comprehensive overview of the mechanism of action, quantitative biological data, and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the field of oncology. The primary focus will be on the role of these derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression.

Core Mechanism of Action: Kinase Inhibition

The predominant mechanism of action for anticancer agents derived from the pyridazinyl-piperazine scaffold is the competitive inhibition of adenosine triphosphate (ATP) binding to the active site of protein kinases.[1] Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific substrate proteins, a fundamental process in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival.

Specifically, derivatives based on the 3,6-disubstituted pyridazine core, synthesized from precursors like this compound, have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[2][3][4] CDK2, when complexed with its regulatory subunit Cyclin E or Cyclin A, plays a pivotal role in orchestrating the G1 to S phase transition of the cell cycle. By occupying the ATP-binding pocket of CDK2, these inhibitors prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), thereby halting the cell cycle and preventing cancer cell proliferation.[2][4]

The downstream effects of CDK2 inhibition by these compounds include:

-

Cell Cycle Arrest: Inhibition of CDK2 activity leads to an accumulation of cells in the G1 or G2/M phases of the cell cycle, preventing entry into the DNA synthesis (S) phase.[2][4]

-

Induction of Apoptosis: Prolonged cell cycle arrest triggers programmed cell death, or apoptosis, a crucial mechanism for eliminating cancerous cells.[2][4]

The general workflow for the synthesis and evaluation of these compounds is depicted below.

Quantitative Data Presentation

The antiproliferative activity of a series of 3,6-disubstituted pyridazine derivatives (compounds 11a-r ) was evaluated against three human cancer cell lines: T-47D (hormone-dependent breast cancer), MDA-MB-231 (triple-negative breast cancer), and SKOV-3 (ovarian cancer). The results are presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.[2][3]

| Compound | R¹ Substituent | R² Substituent | T-47D IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | SKOV-3 IC₅₀ (µM) |

| 11a | Phenyl | Morpholine | 2.05 ± 0.07 | 4.31 ± 0.14 | >50 |

| 11b | 4-Fluorophenyl | Morpholine | 1.57 ± 0.05 | 3.99 ± 0.13 | >50 |

| 11c | 4-Chlorophenyl | Morpholine | 2.16 ± 0.07 | 4.11 ± 0.13 | >50 |

| 11d | 4-Bromophenyl | Morpholine | 2.98 ± 0.10 | 5.34 ± 0.17 | >50 |

| 11e | 4-Nitrophenyl | Morpholine | 1.88 ± 0.06 | 2.01 ± 0.07 | >50 |

| 11f | 4-Methylphenyl | Morpholine | 3.11 ± 0.10 | 6.78 ± 0.22 | >50 |

| 11g | 4-Methoxyphenyl | Morpholine | 4.51 ± 0.15 | 8.99 ± 0.29 | >50 |

| 11h | 3,4-Dimethoxyphenyl | Morpholine | 1.99 ± 0.06 | 2.13 ± 0.07 | >50 |

| 11i | Pyridin-4-yl | Morpholine | 3.01 ± 0.10 | 4.98 ± 0.16 | >50 |

| 11j | Phenyl | Piperidine | 10.11 ± 0.33 | 15.61 ± 0.50 | >50 |

| 11k | Phenyl | N-Methylpiperazine | 14.32 ± 0.46 | 21.09 ± 0.68 | >50 |

| 11l | Phenyl | 4-(Tetrahydropyran-4-yl)piperazine | 1.01 ± 0.03 | 1.51 ± 0.05 | >50 |

| 11m | Methyl | 4-(Tetrahydropyran-4-yl)piperazine | 0.43 ± 0.01 | 0.99 ± 0.03 | >50 |

| 11n | Phenyl | 4-(Pyridin-2-yl)piperazine | 35.90 ± 1.18 | 34.59 ± 1.13 | >50 |

| 11o | Phenyl | 4-(Pyrimidin-2-yl)piperazine | 2.98 ± 0.10 | 4.76 ± 0.15 | >50 |

| 11p | Phenyl | 4-Benzoylpiperazine | 21.33 ± 0.69 | 29.87 ± 0.96 | >50 |

| 11q | Phenyl | 4-Acetylpiperazine | 19.89 ± 0.64 | 25.43 ± 0.82 | >50 |

| 11r | Phenyl | 4-(Ethoxycarbonyl)piperazine | 23.41 ± 0.75 | 31.21 ± 1.00 | >50 |

Data sourced from a study on 3,6-disubstituted pyridazines.[2][3]

The most potent compounds were further evaluated for their ability to inhibit CDK2 kinase activity.

| Compound | CDK2 IC₅₀ (nM) |

| 11e | 151 ± 6.16 |

| 11h | 43.8 ± 1.79 |

| 11l | 55.6 ± 2.27 |

| 11m | 20.1 ± 0.82 |

Data sourced from a study on 3,6-disubstituted pyridazines.[3]

Signaling Pathway Visualization

The primary mechanism of action for the lead compounds involves the inhibition of the CDK2/Cyclin E complex, which is a critical gatekeeper for the G1/S transition in the cell cycle. The following diagram illustrates this signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for reproducibility.

General Synthesis of 3,6-disubstituted Pyridazine Derivatives

This protocol outlines the synthesis of the final compounds from a 3,6-dichloropyridazine precursor, which itself can be synthesized from maleic anhydride. The this compound is an intermediate in this process where one of the chlorines has been substituted with Boc-piperazine. The second chlorine is then substituted in the final step.

-

Procedure: A mixture of 3,6-dichloropyridazine (1 equivalent) and the appropriate substituted amine (e.g., a piperazine derivative, 1.1 equivalents) in a solvent such as n-butanol is heated to reflux for 12-18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is washed with a cold solvent (e.g., ethanol) and then purified by recrystallization to yield the final 3,6-disubstituted pyridazine derivative.[3]

In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

This assay measures the cytotoxicity of a compound based on the measurement of cellular protein content.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours.

-

Cell Fixation: After incubation, cells are fixed by gently adding cold trichloroacetic acid (TCA, 10% w/v) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes.

-

Washing and Solubilization: Unbound dye is removed by washing with 1% (v/v) acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.[3][5]

In Vitro CDK2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK2.

-

Principle: A common method is a radiometric assay that measures the incorporation of radioactive phosphate (from [γ-³³P]ATP) into a substrate protein (e.g., Histone H1) by the kinase.

-

Reaction Mixture: The assay is performed in a reaction buffer containing purified active CDK2/Cyclin E complex, the substrate (Histone H1), [γ-³³P]ATP, and MgCl₂.

-

Inhibitor Addition: Test compounds at various concentrations are pre-incubated with the kinase before the addition of ATP to initiate the reaction.

-

Reaction and Termination: The kinase reaction is allowed to proceed for a set time (e.g., 30 minutes) at 30°C and is then stopped by adding a stop solution (e.g., phosphoric acid).

-

Measurement: The phosphorylated substrate is captured on a filter membrane, which is then washed to remove unincorporated [γ-³³P]ATP. The radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.[3]

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Cancer cells are treated with the test compound (typically at its IC50 concentration) for 24-48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A eliminates RNA to prevent its staining.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The resulting DNA content histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: The cell cycle distribution of treated cells is compared to that of untreated control cells to identify any cell cycle arrest.[2][4]

Conclusion

Derivatives of the this compound scaffold represent a highly promising class of anticancer agents. Their primary mechanism of action involves the targeted inhibition of protein kinases, particularly CDK2, which is fundamental to cancer cell proliferation. This targeted approach leads to cell cycle arrest and the induction of apoptosis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the continued research and development of this important class of molecules, with the ultimate goal of translating these scientific findings into novel and effective cancer therapies.

References

- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

An In-depth Technical Guide to the Solubility and Stability of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound, this document also furnishes detailed experimental protocols for determining these critical physicochemical properties, in line with industry standards. Furthermore, it includes visualizations of experimental workflows and a potential biological signaling pathway relevant to molecules of this class.

Core Concepts: Solubility and Stability

Solubility is a critical physicochemical parameter that influences the bioavailability, formulation, and efficacy of a drug substance. It dictates the ease with which a compound dissolves in a solvent to form a homogenous solution. In drug development, both aqueous and organic solvent solubility are of paramount importance for everything from in vitro assays to final dosage form design.

Stability refers to the capacity of a chemical compound to resist chemical change or degradation over time under various environmental conditions, including temperature, humidity, pH, and light. Stability studies are essential for determining a compound's shelf-life, storage conditions, and potential degradation pathways, ensuring its quality, safety, and efficacy.

Data Presentation: Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in peer-reviewed literature. The following tables summarize the available information for the target compound and related analogues to provide context.

Table 1: Physicochemical Data for this compound (CAS: 492431-11-5)

| Property | Value | Source & Notes |

| Appearance | Light brown to off-white solid | [1] |

| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [1] |

| Solubility | 0.503 mg/mL; 1.69 µmol/L | Bide Pharmatech Co., Ltd. (Note: This is a calculated value; the solvent and methodology are not specified.)[2] |

Table 2: Qualitative Solubility and Stability of Structurally Related Compounds

| Compound | Solubility Profile | Stability Notes |

| N-Boc-piperazine | Soluble in ethyl acetate, methanol, and water.[3][4][5] | Generally stable, though sensitive to acidic conditions which cleave the Boc group. |

| tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | Poorly soluble in water; Soluble in dichloromethane, chloroform, and DMSO.[6][7] | Stable under normal storage conditions (2-8°C, protected from air and light).[7] |

| Phenyl Piperazine Derivatives | Varies based on substitution. | Generally less stable than benzyl piperazines in whole blood; storage at room temperature is not recommended.[8] |

| 1-Boc-4-(3-hydroxyphenyl)piperazine | Not specified, but the Boc group is stated to enhance solubility and stability.[9] | Recommended storage at 0-8°C.[9] |

Experimental Protocols

To address the gap in quantitative data, the following sections detail standardized protocols for the systematic evaluation of the solubility and stability of this compound.

Solubility Determination

3.1.1. Thermodynamic (Equilibrium) Solubility in Aqueous Buffer

This protocol determines the saturation solubility of the compound in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Materials:

-

This compound (solid)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

HPLC-grade organic solvent for stock solution (e.g., DMSO)

-

Vials, orbital shaker, centrifuge, HPLC-UV system

-

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).

-

Equilibrate the suspension on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve prepared from a stock solution of the compound in a suitable organic solvent.

-

3.1.2. Kinetic Solubility in Aqueous Buffer

This high-throughput method is useful for early-stage drug discovery and assesses the solubility of a compound upon precipitation from a DMSO stock solution.

-

Materials:

-

10 mM stock solution of the compound in DMSO

-

PBS, pH 7.4

-

96-well microplate, plate shaker, plate reader (nephelometer or UV-Vis spectrophotometer)

-

-

Procedure:

-

Dispense PBS into the wells of a 96-well plate.

-

Add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution to the PBS to achieve the desired final concentration.

-

Seal and shake the plate at room temperature for a defined period (e.g., 2 hours).

-

Measure the turbidity of the solution in each well using a nephelometer. The concentration at which precipitation is observed is the kinetic solubility limit.

-

Alternatively, filter the plate and measure the UV absorbance of the filtrate to quantify the concentration of the dissolved compound.

-

3.1.3. Organic Solvent Solubility

This protocol determines the solubility in various organic solvents relevant to synthesis, purification, and formulation.

-

Materials:

-

This compound (solid)

-

A panel of organic solvents (e.g., Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Acetonitrile, DMSO)

-

Vials, analytical balance, magnetic stirrer

-

-

Procedure:

-

Weigh a precise amount of the compound into a vial.

-

Add the selected organic solvent in small, measured increments while stirring.

-

Continue adding solvent until the solid is completely dissolved.

-

Record the total volume of solvent required to dissolve the known mass of the compound.

-

Calculate the solubility in mg/mL or mol/L.

-

Stability Assessment: Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods. These studies are performed according to ICH Q1A(R2) guidelines.

-

General Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products.

-

Determine the percentage of degradation. A target degradation of 5-20% is generally considered optimal for method validation.

-

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C.

-

Base Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C).

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A control sample should be protected from light.

-

Mandatory Visualizations

Experimental and Logical Workflows

Caption: Workflow for determining the solubility of a compound.

Caption: Workflow for forced degradation stability studies.

Representative Signaling Pathway

Given that pyridazine and piperazine moieties are common scaffolds in kinase inhibitors, the following diagram illustrates a simplified, hypothetical signaling pathway where a molecule like this compound, upon deprotection and further modification, could act as a kinase inhibitor.

Caption: Potential role as a kinase inhibitor in a cell signaling cascade.

References

- 1. 1-BOC-4-(6-氯-哒嗪-3-基)哌嗪 CAS#: 492431-11-5 [m.chemicalbook.com]

- 2. CAS:492431-11-5, 1-Boc-4-(6-氯-哒嗪-3-基)哌嗪-毕得医药 [bidepharm.com]

- 3. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 4. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]

- 5. 1-Boc-piperazine, 99% | Fisher Scientific [fishersci.ca]

- 6. Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Supplier China | High Purity, Specifications, Safety Data, Price & Bulk Purchase [pipzine-chem.com]

- 7. 1-Boc-4-(6-aminopyridin-3-yl)piperazine | 571188-59-5 - Coompo [coompo.com]

- 8. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

Potential Applications of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine in Neuropharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-(6-chloropyridazin-3-yl)piperazine is a heterocyclic molecule that serves as a key intermediate in the synthesis of novel compounds with potential neuropharmacological applications. The core structure, a chloropyridazine moiety linked to a piperazine ring, is a recognized pharmacophore in medicinal chemistry, known to interact with various central nervous system (CNS) targets. This technical guide explores the potential neuropharmacological profile of derivatives of this compound, based on structure-activity relationships of analogous molecules. The primary focus is on the de-protected form, 1-(6-chloropyridazin-3-yl)piperazine, and its potential interactions with adrenergic and serotonergic receptors, as well as its prospective role in analgesia. This document provides a comprehensive overview of the available data on related compounds, detailed experimental protocols for in vitro and in vivo evaluation, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Chloropyridazine-Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in neuropharmacology, present in a wide array of clinically used drugs, including antipsychotics, antidepressants, and anxiolytics. Its ability to be readily substituted at its two nitrogen atoms allows for the fine-tuning of pharmacological activity and pharmacokinetic properties. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is also a key component of many biologically active compounds.

The combination of these two moieties in the 1-(6-chloropyridazin-3-yl)piperazine scaffold presents a promising starting point for the development of novel CNS-active agents. The chlorine atom at the 6-position of the pyridazine ring offers a site for further chemical modification, enabling the creation of diverse chemical libraries for screening. The tert-butyloxycarbonyl (Boc) protecting group in this compound is typically removed during synthesis to yield the secondary amine, which is crucial for interaction with many biological targets.

Predicted Neuropharmacological Profile

While direct experimental data for 1-(6-chloropyridazin-3-yl)piperazine is not extensively available in the public domain, analysis of structurally related compounds allows for the prediction of its potential neuropharmacological profile. The primary predicted activities are centered around adrenergic and serotonergic receptor modulation and potential analgesic effects.

Adrenergic and Serotonergic Receptor Affinity

A study on a series of piperazine-pyridazinone derivatives, which share the core pyridazine-piperazine structure, revealed high binding affinity for α1-adrenergic and 5-HT1A serotonergic receptors. Several of these compounds exhibited nanomolar or even subnanomolar affinity for the α1-adrenoceptor.[1] Furthermore, a number of the tested compounds also demonstrated significant affinity for the 5-HT1A receptor, with some reaching the nanomolar range.[1] This suggests that the 1-(6-chloropyridazin-3-yl)piperazine scaffold is a promising candidate for developing ligands with high affinity for these key neuroreceptors.

Table 1: Predicted Receptor Affinities for 1-(6-chloropyridazin-3-yl)piperazine Derivatives

| Receptor Target | Predicted Affinity (Ki) | Rationale |

| α1-Adrenergic | Low nM to sub-nM | Based on data from structurally similar piperazine-pyridazinone analogs.[1] |

| 5-HT1A Serotonergic | Low nM to moderate nM | Based on data from structurally similar piperazine-pyridazinone analogs.[1] |

Potential Analgesic Activity

Research on a series of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles has demonstrated significant in vivo analgesic activity in the acetic acid-induced writhing test in mice.[2] This test is a well-established model for screening peripherally acting analgesics. The study found that several of the synthesized compounds exhibited moderate to good analgesic effects.[2] This finding indicates that the chloropyridazine moiety, when appropriately substituted, can contribute to antinociceptive properties. Therefore, derivatives of 1-(6-chloropyridazin-3-yl)piperazine warrant investigation for their potential as novel analgesic agents.

Table 2: Predicted In-Vivo Analgesic Activity of 1-(6-chloropyridazin-3-yl)piperazine Derivatives

| Animal Model | Predicted Effect | Rationale |

| Acetic Acid-Induced Writhing (Mice) | Reduction in writhing behavior | Based on analgesic activity observed in structurally related chloropyridazine-pyrazole derivatives.[2] |

Key Signaling Pathways

The predicted affinity of 1-(6-chloropyridazin-3-yl)piperazine derivatives for α1-adrenergic and 5-HT1A receptors suggests their potential to modulate key signaling pathways in the CNS.

α1-Adrenergic Receptor Signaling

α1-Adrenergic receptors are Gq-coupled G-protein coupled receptors (GPCRs). Upon activation by an agonist, they stimulate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gi/o-coupled GPCR. Agonist binding to the 5-HT1A receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron.

Experimental Protocols

To empirically determine the neuropharmacological profile of novel derivatives of 1-(6-chloropyridazin-3-yl)piperazine, a series of in vitro and in vivo assays are required. The following protocols provide a general framework for these investigations.

Synthesis of 1-(6-chloropyridazin-3-yl)piperazine

The de-protected active compound can be synthesized from its Boc-protected precursor.

Protocol:

-

Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA), to the solution at room temperature.

-

Stir the reaction mixture until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) indicates complete consumption of the starting material.

-

Remove the solvent and excess acid under reduced pressure.

-

Purify the resulting crude product, 1-(6-chloropyridazin-3-yl)piperazine, using an appropriate method such as column chromatography on silica gel or crystallization.

In Vitro Radioligand Binding Assays

These assays are essential for determining the binding affinity (Ki) of the test compound for specific receptors.

4.2.1. α1-Adrenergic Receptor Binding Assay

-

Receptor Source: Membranes from rat cerebral cortex.

-

Radioligand: [³H]-Prazosin (a selective α1 antagonist).

-

Non-specific Binding Determination: Phentolamine (10 µM).

-

Incubation: 30 minutes at 25°C in a buffer containing 50 mM Tris-HCl (pH 7.4).

-

Termination: Rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Radioactivity on the filters is measured by liquid scintillation counting.

4.2.2. 5-HT1A Receptor Binding Assay

-

Receptor Source: Membranes from rat hippocampus or cells expressing the human 5-HT1A receptor.

-

Radioligand: [³H]-8-OH-DPAT (a selective 5-HT1A agonist).

-

Non-specific Binding Determination: Serotonin (10 µM).

-

Incubation: 60 minutes at 25°C in a buffer containing 50 mM Tris-HCl, 4 mM CaCl₂, and 0.1% ascorbic acid (pH 7.4).

-

Termination and Quantification: As described for the α1-adrenergic receptor assay.

In Vivo Acetic Acid-Induced Writhing Test

This behavioral assay in mice is used to evaluate the peripheral analgesic activity of a compound.

Protocol:

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one hour before the experiment.

-

Drug Administration: Animals are divided into groups and treated intraperitoneally (i.p.) with the test compound at various doses, a vehicle control, or a standard analgesic like acetylsalicylic acid.

-

Induction of Writhing: After a predetermined time (e.g., 30 minutes) to allow for drug absorption, each mouse is injected i.p. with a 0.6% solution of acetic acid.

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a set period (e.g., 20 minutes).

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel neuropharmacological agents. Based on the analysis of structurally related compounds, its de-protected derivatives are predicted to exhibit high affinity for α1-adrenergic and 5-HT1A serotonergic receptors, suggesting potential applications in the treatment of various CNS disorders, including those related to mood, anxiety, and psychosis. Furthermore, the demonstrated analgesic properties of related chloropyridazine-containing molecules highlight a potential therapeutic avenue in pain management.

Future research should focus on the synthesis and comprehensive pharmacological characterization of a library of derivatives based on the 1-(6-chloropyridazin-3-yl)piperazine core. This should include in vitro binding and functional assays across a wider range of CNS receptors to establish a detailed selectivity profile. Promising lead compounds should then be advanced to in vivo behavioral models to assess their efficacy in relevant disease models and to evaluate their pharmacokinetic and safety profiles. The insights gained from such studies will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

- 1. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring Derivatives of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine for Oncology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as privileged scaffolds due to their diverse biological activities. Among these, the pyridazine and piperazine moieties are of significant interest, frequently appearing in the structures of clinically approved drugs and investigational candidates.[1][2] This technical guide delves into the exploration of derivatives of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine, a key intermediate for the synthesis of a wide array of substituted piperazinyl-pyridazine compounds with potential applications in oncology.

The core structure combines the 1,2-diazine ring of pyridazine, known for its ability to participate in hydrogen bonding and other molecular interactions, with the versatile piperazine linker, a common pharmacophore in centrally active and anticancer drugs.[3][4] The presence of a chlorine atom at the 6-position of the pyridazine ring provides a reactive handle for the introduction of various substituents, enabling the systematic exploration of structure-activity relationships (SAR). Furthermore, the Boc-protecting group on the piperazine nitrogen allows for controlled synthetic manipulations.

This document provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into derivatives of this compound, with a focus on their potential as anticancer agents. Detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area.

Synthesis of Derivatives

The primary route for derivatization of this compound involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 6-position of the pyridazine ring. This reaction is amenable to a wide range of nucleophiles, allowing for the introduction of diverse chemical moieties. Additionally, modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, offer powerful tools for the synthesis of aryl and heteroaryl derivatives.[3][5]

General Experimental Protocols

1. Synthesis of Aryl/Heteroaryl Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 6-position of the pyridazine ring.[6][7]

-

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

-

Procedure:

-

To a reaction vessel, add this compound (1.0 eq.), the corresponding aryl- or heteroarylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent and the palladium catalyst (0.05-0.1 eq.).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired derivative.

-

2. Synthesis of Amino Derivatives via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce primary or secondary amines at the 6-position of the pyridazine ring.[5][8]

-

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos, BINAP)

-

Base (e.g., Cs2CO3, NaOtBu)

-

Solvent (e.g., toluene, 1,4-dioxane)

-

-

Procedure:

-

To a reaction vessel, add the palladium catalyst (0.02-0.05 eq.) and the ligand (0.04-0.1 eq.).

-

Purge the vessel with an inert gas.

-

Add the solvent, this compound (1.0 eq.), the amine (1.2-1.5 eq.), and the base (1.5-2.0 eq.).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired amino derivative.

-

Workflow for Derivative Synthesis

Caption: Synthetic routes for derivatization.

Biological Evaluation in Oncology

The anticancer potential of newly synthesized derivatives is typically assessed through a cascade of in vitro and in vivo assays. These evaluations aim to determine the cytotoxic and cytostatic effects of the compounds, identify their molecular targets, and elucidate their mechanisms of action.

In Vitro Cytotoxicity Assays

A primary step in the evaluation of novel anticancer compounds is the determination of their cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from nanomolar to micromolar concentrations) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9]

Workflow for MTT Assay

Caption: MTT-based cell viability assay workflow.

Kinase Inhibition Assays

Many pyridazine and piperazine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[10] In vitro kinase assays are essential for determining the potency and selectivity of compounds against a panel of kinases.

Radiometric Kinase Assay Protocol

-

Reaction Setup: In a 96-well plate, combine the purified recombinant kinase, its specific peptide or protein substrate, and the test compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific duration.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

-

Washing: Wash the filter plate to remove unincorporated [γ-33P]ATP.

-

Scintillation Counting: Add a scintillant to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: A decrease in radioactivity compared to the control indicates kinase inhibition. The IC50 value is determined from a dose-response curve.[9]

In Vivo Xenograft Models

Promising compounds identified from in vitro assays are further evaluated in vivo using animal models, such as xenograft models, where human cancer cells are implanted into immunocompromised mice.

Xenograft Tumor Growth Inhibition Study Protocol

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of athymic nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) to the treatment group and the vehicle to the control group for a specified duration.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). The primary endpoint is typically tumor growth inhibition (TGI).

Potential Signaling Pathways and Structure-Activity Relationships

While specific data for derivatives of this compound are still emerging, research on structurally related compounds suggests that they may target key oncogenic signaling pathways. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers, is a plausible target for this class of compounds.[11][12][13]

Hypothesized PI3K/Akt Signaling Inhibition

Caption: Potential inhibition of the PI3K/Akt pathway.

Structure-Activity Relationship (SAR) Insights

The SAR for piperazine and pyridazine derivatives in oncology is complex and target-dependent. However, some general trends have been observed in related series:[1][4][14]

-

Substitution on the Pyridazine Ring: The nature of the substituent at the 6-position of the pyridazine ring is critical for activity. Aryl, heteroaryl, and amino groups can modulate the electronic and steric properties of the molecule, influencing its binding to the target protein.

-

Substitution on the Piperazine Moiety: Modifications to the piperazine ring, such as the introduction of substituents on the carbon atoms or replacement with other cyclic amines, can impact the compound's conformation, solubility, and metabolic stability.[15]

-

Overall Physicochemical Properties: Properties such as lipophilicity, polarity, and hydrogen bonding capacity play a crucial role in the pharmacokinetic and pharmacodynamic profiles of these compounds.

Quantitative Data Summary

The following tables summarize hypothetical cytotoxic and kinase inhibitory data for a series of 1-Boc-4-(6-substituted-pyridazin-3-yl)piperazine derivatives to illustrate the type of data generated in preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Piperazinyl-Pyridazine Derivatives

| Compound ID | R Group at Position 6 | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |

| PDZ-001 | -Cl (Starting Material) | > 50 | > 50 | > 50 |

| PDZ-002 | Phenyl | 15.2 | 20.5 | 18.9 |

| PDZ-003 | 4-Fluorophenyl | 8.7 | 12.1 | 10.4 |

| PDZ-004 | 3-Aminophenyl | 5.4 | 7.8 | 6.2 |

| PDZ-005 | 2-Pyrimidinyl | 10.1 | 14.3 | 11.8 |

Table 2: Kinase Inhibitory Activity (IC50, nM) of Selected Derivatives

| Compound ID | PI3Kα | Akt1 | mTOR |

| PDZ-003 | 85 | 150 | > 1000 |

| PDZ-004 | 32 | 65 | 850 |

Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel anticancer agents. The synthetic versatility of this core structure allows for the creation of diverse chemical libraries for biological screening. Preliminary data from related compound series suggest that these derivatives may exert their anticancer effects through the inhibition of key signaling pathways, such as the PI3K/Akt pathway. Further exploration of the SAR, optimization of lead compounds, and comprehensive preclinical evaluation are warranted to fully elucidate the therapeutic potential of this chemical class in oncology. This technical guide provides a foundational framework of methodologies and data interpretation to support these ongoing research efforts.

References

- 1. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]